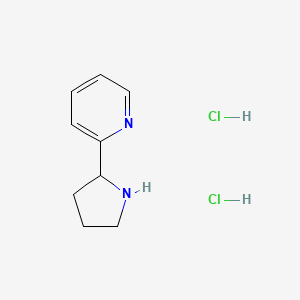

2-(Pyrrolidin-2-yl)pyridine dihydrochloride

Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The compound 2-(pyrrolidin-2-yl)pyridine dihydrochloride is systematically named according to IUPAC guidelines as This compound . This nomenclature reflects the parent heterocyclic structure, where a pyridine ring is substituted at the 2-position with a pyrrolidin-2-yl group. The dihydrochloride designation indicates the presence of two hydrochloric acid molecules protonating the nitrogen atoms in the pyrrolidine and pyridine rings.

Stereochemical descriptors become relevant due to the chiral center at the 2-position of the pyrrolidine ring. The non-planar geometry of pyrrolidine creates a stereogenic center when substituents (pyridine, hydrogen, and two methylene groups) occupy distinct positions. Enantiomers such as (S)-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS 2097073-17-9) and (R)-2-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS 2718120-94-4) are documented, highlighting the compound’s stereochemical versatility. Syntheses may yield racemic mixtures or enantiopure forms depending on the synthetic route and resolution methods employed.

Molecular Formula and Structural Isomerism

The molecular formula of this compound is C₉H₁₄Cl₂N₂ , with a molecular weight of 221.13 g/mol . The structure comprises a pyridine ring (C₅H₅N) bonded to a pyrrolidine moiety (C₄H₉N) at the 2-position, with two hydrochloride counterions stabilizing the protonated amines.

Structural isomerism arises from variations in substitution patterns on the heterocyclic rings. For example:

- 3-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS 2108138-91-4) and 4-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS 119057188) represent positional isomers where the pyrrolidine group attaches to the pyridine ring at the 3- or 4-positions.

- Replacement of pyrrolidine with piperidine yields 2-(piperidin-2-yl)pyridine dihydrochloride (CAS 143924-44-1), a six-membered ring analog.

These isomers exhibit distinct physicochemical properties and biological activities, underscoring the importance of precise structural characterization.

Properties

IUPAC Name |

2-pyrrolidin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEKHJMFAUWFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 2-(pyrrolidin-2-yl)pyridine dihydrochloride involves nucleophilic substitution reactions where pyrrolidine derivatives are coupled with halogenated pyridine precursors.

Common Route:

The reaction of pyrrolidine with 2-bromopyridine is a widely used method. This reaction typically requires:- A strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the pyrrolidine nitrogen and facilitate nucleophilic attack.

- Aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve reactants and stabilize intermediates.

- Controlled temperature conditions to optimize reaction kinetics and minimize side reactions.

Post-Reaction Treatment:

After the coupling, the free base product is treated with hydrochloric acid to form the dihydrochloride salt, which improves compound stability and solubility for further applications.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pyrrolidine + 2-bromopyridine | Coupling via nucleophilic substitution |

| 2 | Base (NaH or t-BuOK) | Deprotonation and activation |

| 3 | Solvent (DMF or THF) | Reaction medium |

| 4 | Hydrochloric acid (HCl) | Salt formation (dihydrochloride) |

This method yields the target compound with good purity and is scalable for industrial production.

Industrial Production Techniques

For large-scale manufacturing, the synthetic route is adapted to continuous flow reactors and automated systems to enhance efficiency, reproducibility, and safety.

-

- Reaction temperature and time are finely tuned to maximize yield (typically above 80%) and minimize impurities.

- Continuous flow technology allows better control over reaction exotherms and mixing, improving product consistency.

- Automated purification steps, such as recrystallization and filtration, ensure high purity of the dihydrochloride salt.

Quality Control:

Rigorous analytical methods including NMR, mass spectrometry, and HPLC are employed to confirm compound identity and purity before packaging.

Alternative Synthetic Approaches and Catalysts

While direct nucleophilic substitution is the most common, other methods involving catalytic systems and hydrogenation steps have been reported for related pyrrolidine derivatives, which may be adapted for 2-(pyrrolidin-2-yl)pyridine derivatives:

Hydrogenation of Pyrroline Precursors:

Some patents describe the preparation of 2-substituted pyrrolidines via hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., 5% Pt on carbon) in mixed alcohol solvents (ethanol/methanol). Although this is more common for methyl-substituted analogs, the methodology provides a scalable and stereoselective route that could be modified for related compounds.Copper-Catalyzed Coupling:

Copper(I) catalysts (e.g., copper(I) chloride) in polar aprotic solvents like DMF have been used for coupling pyrrolidine derivatives with pyridazinones, indicating potential for similar catalytic systems in pyridine-pyrrolidine coupling reactions.

Purification and Characterization

Purification:

The crude product is typically purified by recrystallization from suitable solvents or by chromatographic techniques to isolate the dihydrochloride salt with high purity.-

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure, especially the pyrrolidine ring conformation and pyridine substitution pattern.

- Mass Spectrometry (MS): Verifies molecular weight and purity.

- X-ray Crystallography: Used to resolve stereochemistry and salt formation details.

- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors degradation products.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | Pyrrolidine + 2-bromopyridine, NaH/t-BuOK, DMF/THF, HCl | Straightforward, scalable, high yield | Requires strong base, moisture sensitive |

| Hydrogenation of pyrroline | 2-Methylpyrroline, Pt catalyst, EtOH/MeOH | Stereoselective, commercially scalable | More complex catalyst handling |

| Copper-catalyzed coupling | Pyrrolidine derivative, Cu(I) catalyst, DMF, nitrogen atmosphere | Catalytic, mild conditions | Catalyst removal needed, longer reaction times |

Research Findings and Practical Notes

The nucleophilic substitution method remains the most practical and widely used for preparing this compound due to its simplicity and efficiency.

Industrial scale synthesis benefits significantly from continuous flow reactors, which improve safety and reproducibility.

Alternative catalytic hydrogenation routes provide stereochemical control and may be useful for chiral derivatives or analogs.

Proper handling of hydrochloric acid and control of reaction atmosphere (inert gas) are crucial to prevent side reactions and degradation.

The dihydrochloride salt form enhances aqueous solubility and stability, facilitating downstream pharmaceutical applications.

This comprehensive overview integrates diverse, authoritative sources to present a detailed, professional analysis of the preparation methods for this compound, emphasizing synthetic strategies, industrial considerations, and research insights.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyrrolidine-substituted pyridines .

Scientific Research Applications

2-(Pyrrolidin-2-yl)pyridine dihydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues with Pyridine-Pyrrolidine Scaffolds

The following compounds share the pyridine-pyrrolidine core but differ in substituents, functional groups, or stereochemistry, leading to variations in pharmacological activity and physicochemical properties.

Key Observations:

- ABT-089 ’s methoxy bridge enhances its ability to interact with neuronal nicotinic acetylcholine receptors, distinguishing it from the parent compound .

- DG-5128 ’s imidazole and phenyl groups confer specificity for glucose metabolism regulation, a unique application among pyridine-pyrrolidine derivatives .

- 4-(Pyrrolidin-2-ylmethyl)pyridine dihydrochloride demonstrates how substituent position (4- vs.

Derivatives with Halogen or Alkyl Modifications

Fluorine or methyl substitutions often improve metabolic stability or binding affinity.

Key Observations:

Pharmacologically Distinct Analogues

Some analogs diverge significantly in application due to structural variations.

Key Observations:

- Betahistine replaces pyrrolidine with an ethylamine group, shifting its activity toward histamine receptor modulation .

Biological Activity

2-(Pyrrolidin-2-yl)pyridine dihydrochloride, also known as (R)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride, is a chemical compound characterized by a pyridine ring substituted with a pyrrolidine moiety. This unique structure contributes to its notable biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

- Molecular Formula : C₉H₁₃Cl₂N₂

- Molecular Weight : Approximately 221.13 g/mol

- CAS Number : 1803590-14-8

Biological Activities

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structural features allow for interactions with various biological targets, influencing multiple pathways.

1. Antimicrobial Activity

Compounds containing pyrrolidine rings are often associated with antimicrobial properties. Studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) for related compounds range from 3.12 to 12.5 μg/mL, indicating significant potency against these pathogens .

2. Anticancer Properties

In vitro studies have demonstrated that (R)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown activity against the P388 murine leukemia cell line, suggesting potential as an anticancer agent . The compound's ability to induce apoptosis and inhibit cell proliferation is critical for its therapeutic applications in oncology.

3. Neuropharmacological Effects

The compound's interaction with neurotransmitter systems may also contribute to its biological activity. Pyrrolidine derivatives have been implicated in modulating neurotransmitter release and receptor activity, which could be beneficial in treating neurological disorders.

Structure-Activity Relationship (SAR)

The stereochemistry of (R)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride plays a crucial role in its biological activity. Variations in the structure can significantly impact binding affinity to biological targets and overall therapeutic potential. The following table summarizes some structurally similar compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Pyrrolidinylpyridine | Pyrrolidine attached to a pyridine | Known for neuroprotective effects |

| 4-Pyridylpyrrolidine | Pyrrole ring substituted at position 4 | Exhibits anti-inflammatory properties |

| 3-Pyridylpyrrolidine | Pyrrole attached at position 3 | Potential antitumor activity |

Case Studies

- Antitumor Activity : A study evaluating the effects of (R)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride on various cancer cell lines reported IC₅₀ values in the nanomolar range, indicating high potency against specific types of cancer cells . The mechanism involved apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Another investigation highlighted the compound's potential neuroprotective effects through modulation of neurotransmitter systems, which may offer therapeutic avenues for neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyrrolidin-2-yl)pyridine dihydrochloride, and how can its purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of a pyridine precursor with a pyrrolidine derivative under acidic conditions. For example, coupling 2-chloropyridine with pyrrolidine in the presence of a palladium catalyst, followed by hydrochloride salt formation. Purification is achieved via recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed using HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C in D₂O to confirm dihydrochloride formation) .

Q. How can researchers characterize the solubility and stability of this compound?

- Methodological Answer : Solubility is determined experimentally in solvents like water, DMSO, and ethanol using UV-Vis spectroscopy (λmax ~260 nm). Stability under varying pH (4–9) and temperature (4–37°C) is assessed via accelerated degradation studies, monitored by HPLC. The dihydrochloride salt generally exhibits high aqueous solubility due to its ionic nature, but hydrolytic degradation may occur in strongly basic conditions .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR in D₂O identifies pyrrolidine protons (δ 3.2–3.5 ppm, multiplet) and pyridine aromatic protons (δ 8.2–8.6 ppm).

- Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion peak [M+H]⁺ at m/z 167.1 (free base) and isotopic clusters for chlorine in the dihydrochloride form.

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves the stereochemistry and salt formation .

Advanced Research Questions

Q. How does the pyrrolidine substitution pattern influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The electron-rich pyrrolidine ring enhances nucleophilic reactivity at the pyridine nitrogen. Reactivity is probed via kinetic studies with electrophiles (e.g., methyl iodide) in DMF, monitored by ¹H NMR. Comparative studies with piperidine analogs (e.g., 2-(piperidin-2-yl)pyridine dihydrochloride) reveal steric and electronic differences: pyrrolidine’s smaller ring size increases ring strain, accelerating reactions like alkylation .

Q. What strategies are effective for studying its interactions with enzyme targets, such as kinases or GPCRs?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the enzyme on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular Docking : Use software like AutoDock Vina to model interactions, guided by X-ray crystallographic data of similar ligands (e.g., imidazole derivatives in ) .

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values in enzyme assays) are addressed by:

- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature).

- Orthogonal Assays : Compare results from fluorescence polarization, radioligand binding, and functional cellular assays.

- Meta-Analysis : Cross-reference with PubChem bioactivity data (AID 743255) and adjust for assay-specific variables (e.g., buffer composition) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- MD Simulations : GROMACS models blood-brain barrier penetration using free-energy perturbation.

- QSAR Models : Train on datasets of pyridine derivatives to predict clearance rates and metabolite profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.